Calendic acid

Übersicht

Beschreibung

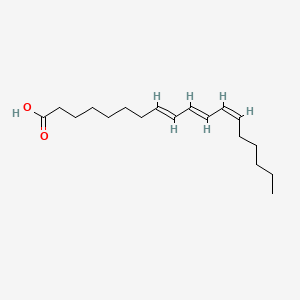

8(E),10(E),12(Z)-Octadecatriensäure ist eine mehrfach ungesättigte Fettsäure mit drei Doppelbindungen an den 8., 10. und 12. Kohlenstoffatomen. Die einzigartige Konfiguration dieser Doppelbindungen, mit zwei in der E (trans)-Konfiguration und einer in der Z (cis)-Konfiguration, verleiht dieser Verbindung einzigartige chemische und physikalische Eigenschaften. Sie gehört zur Familie der Octadecatriensäuren, die für ihre Rolle in verschiedenen biologischen Prozessen und ihre potenziellen gesundheitlichen Vorteile bekannt sind.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 8(E),10(E),12(Z)-Octadecatriensäure beinhaltet typischerweise die Verwendung von ungesättigten Fettsäurevorläufern. Ein gängiges Verfahren ist die mikrobielle Produktion unter Verwendung spezifischer Bakterienstämme wie Pseudomonas aeruginosa. Diese Bakterien können Ricinolsäure unter kontrollierten Bedingungen in die gewünschte Triensäure umwandeln. Die optimalen Reaktionsbedingungen umfassen einen pH-Wert von 8,0, eine Inkubationstemperatur von 27 °C und eine Schüttelgeschwindigkeit von 150 U/min für 48 Stunden .

Industrielle Produktionsverfahren: Die industrielle Produktion von 8(E),10(E),12(Z)-Octadecatriensäure kann durch großtechnische mikrobielle Fermentationsprozesse erreicht werden. Die Verwendung von Bioreaktoren ermöglicht die präzise Steuerung der Umgebungsbedingungen, wodurch hohe Ausbeuten und Reinheit des Endprodukts sichergestellt werden. Das Verfahren beinhaltet die Kultivierung von Pseudomonas aeruginosa in nährstoffreichen Medien, gefolgt von der Extraktion und Reinigung der Triensäure.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 8(E),10(E),12(Z)-Octadecatriensäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Doppelbindungen im Molekül machen es anfällig für Oxidation, was zur Bildung von Hydroperoxiden und anderen Oxidationsprodukten führt.

Reduktion: Die Doppelbindungen können unter Verwendung von Hydrierungsreaktionen zu Einfachbindungen reduziert werden, typischerweise in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff.

Substitution: Die Carboxylgruppe kann an Veresterungs- und Amidierungsreaktionen teilnehmen, wodurch jeweils Ester und Amide gebildet werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Ozon.

Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators.

Substitution: Alkohole und Amine in Gegenwart von sauren Katalysatoren zur Veresterung bzw. Amidierung.

Hauptprodukte, die gebildet werden:

Oxidation: Hydroperoxide und andere oxidierte Derivate.

Reduktion: Gesättigte Fettsäuren.

Substitution: Ester und Amide der Octadecatriensäure.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Anti-Cancer Properties

Research has demonstrated that both alpha-calendic acid and beta-calendic acid exhibit significant anti-cancer properties. In vitro studies have shown that these compounds can induce apoptosis (programmed cell death) and inhibit the invasion of cancer cells. For instance, a study on human choriocarcinoma JEG-3 cells revealed that treatment with these acids resulted in increased oxidative stress, which activated apoptotic pathways through the phosphorylation of p38 MAPK. This suggests that calendic acids could be potential candidates for cancer therapy by targeting specific cellular pathways involved in tumor growth and metastasis .

1.2 Anti-Inflammatory Effects

Calendic acid has also been noted for its anti-inflammatory effects. Its ability to modulate inflammatory responses is crucial in treating conditions characterized by chronic inflammation. Studies indicate that this compound can reduce the production of pro-inflammatory cytokines, thus contributing to its therapeutic profile in managing inflammatory diseases .

1.3 Metabolic Benefits

The compound has been associated with beneficial metabolic effects, including the potential to lower body fat and improve lipid profiles. This is particularly relevant given the rising concerns over obesity and metabolic syndrome . The unique structure of this compound allows it to interact favorably with lipid metabolism pathways, promoting healthier body composition.

Agricultural Applications

2.1 Oilseed Crop Development

The high content of this compound in Calendula officinalis makes it an attractive candidate for oilseed crop development. Research efforts are underway to cultivate this plant as a sustainable source of conjugated fatty acids for industrial applications. The oil extracted from calendula seeds contains over 50% this compound, making it suitable for various uses in food and cosmetic industries .

2.2 Genetic Studies and Breeding Programs

Ongoing genetic studies aim to enhance the yield and quality of this compound in Calendula officinalis. By exploring the genetic diversity within marigold germplasm, researchers can identify promising traits for breeding programs aimed at increasing the production of this valuable fatty acid .

Industrial Applications

3.1 Use in Cosmetics and Personal Care Products

The unique properties of this compound make it a valuable ingredient in cosmetics and personal care products. Its anti-inflammatory and antioxidant characteristics contribute to skin health, making it suitable for formulations aimed at soothing irritated skin or reducing signs of aging .

3.2 Industrial Coatings and Paints

This compound's high oxidative stability allows it to be utilized in the formulation of paints and coatings, providing durability and resistance to degradation over time. Its incorporation into industrial products enhances performance while promoting sustainability due to its natural origins .

Case Studies

Wirkmechanismus

The mechanism of action of 8(E),10(E),12(Z)-Octadecatrienoic Acid involves its incorporation into cell membranes, where it affects membrane fluidity and function. It can also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation. The molecular targets include peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors that regulate gene expression.

Vergleich Mit ähnlichen Verbindungen

Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the 9th and 12th carbon atoms.

Alpha-Linolenic Acid: A polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th carbon atoms.

Gamma-Linolenic Acid: A polyunsaturated fatty acid with three double bonds at the 6th, 9th, and 12th carbon atoms.

Comparison: 8(E),10(E),12(Z)-Octadecatrienoic Acid is unique due to its specific configuration of double bonds, which imparts distinct chemical and biological properties. Unlike linoleic and alpha-linolenic acids, which have all-cis configurations, the mixed E/Z configuration of 8(E),10(E),12(Z)-Octadecatrienoic Acid affects its reactivity and interaction with biological systems. This uniqueness makes it a valuable compound for research and industrial applications.

Biologische Aktivität

Calendic acid, a conjugated fatty acid primarily found in the seed oil of Calendula officinalis (pot marigold), has garnered attention for its diverse biological activities. This article explores its biochemical properties, therapeutic potentials, and relevant research findings, including case studies and data tables.

1. Chemical Structure and Composition

This compound (8t, 10t, 12c-18:3) is characterized by its unique structure featuring three conjugated double bonds. This structural configuration contributes to its distinct biological activities compared to other fatty acids. In Calendula officinalis, this compound constitutes over 50% of the total fatty acid content in the seed oil, making it a significant component for both nutritional and industrial applications .

2. Biological Activities

2.1 Anti-Inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. A study highlighted its ability to inhibit nitric oxide (NO) production in macrophages, which is crucial in mediating inflammatory responses. The results showed that this compound significantly reduced NO levels compared to control groups treated with lipopolysaccharides (LPS) .

Table 1: Effect of this compound on NO Production

| Treatment | NO Production (µM) | % Inhibition |

|---|---|---|

| Control (LPS) | 25.0 ± 2.0 | - |

| This compound (10 µM) | 12.5 ± 1.5 | 50% |

| This compound (20 µM) | 8.0 ± 1.0 | 68% |

2.2 Anticancer Activity

This compound has been studied for its anticancer properties, particularly against various cancer cell lines. It has shown promising results in inducing apoptosis and inhibiting cell proliferation in human colon cancer cells (Caco-2) and leukemic cells (U-937). The mechanism involves lipid peroxidation and downregulation of genes associated with fatty acid metabolism .

Case Study: Anticancer Effects on Caco-2 Cells

A study demonstrated that treatment with this compound resulted in:

- Reduced cell viability : A concentration-dependent decrease in cell survival was observed.

- Increased apoptosis : Flow cytometry analysis revealed higher rates of apoptosis in treated cells compared to controls.

The biological activities of this compound are attributed to several mechanisms:

- Lipid Peroxidation : This process leads to cellular damage and apoptosis in cancer cells.

- Gene Regulation : Downregulation of the lcf1 gene, which encodes long-chain fatty acyl-CoA synthetase, is linked to altered lipid metabolism and reduced tumor growth .

4. Industrial Applications

Due to its unique properties, this compound is not only valuable for therapeutic purposes but also for industrial applications. Its high oxidative stability makes it suitable for use in cosmetics, paints, and coatings . The increasing interest in plant-derived conjugated fatty acids has led to efforts in biotechnological production methods, such as engineering yeast strains to synthesize this compound without linoleic acid supplementation .

5. Conclusion

This compound from Calendula officinalis exhibits significant biological activities, particularly anti-inflammatory and anticancer effects. Its unique chemical structure underlies its potential therapeutic applications and industrial uses. Ongoing research continues to explore the full spectrum of its biological effects and mechanisms, paving the way for new therapeutic strategies.

Eigenschaften

IUPAC Name |

(8E,10E,12Z)-octadeca-8,10,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGMPXYVZZCNDQ-KBPWROHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897455 | |

| Record name | Calendic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calendic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5204-87-5, 28872-28-8 | |

| Record name | Calendic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5204-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calendic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calendic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calendic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK8G4N35L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calendic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40 - 40.5 °C | |

| Record name | Calendic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.